molecular formula C9H7ClF2O2 B13088896 3-(6-Chloro-2,3-difluorophenyl)propanoic acid

3-(6-Chloro-2,3-difluorophenyl)propanoic acid

Cat. No.: B13088896
M. Wt: 220.60 g/mol
InChI Key: CHYXSKHSQLYXPR-UHFFFAOYSA-N
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Description

3-(6-Chloro-2,3-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2,3-difluorophenyl)propanoic acid typically involves the reaction of 6-chloro-2,3-difluorobenzene with propanoic acid under specific conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2,3-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(6-Chloro-2,3-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The chlorine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)propanoic acid
  • 3-(4-Chloro-2-fluorophenyl)propanoic acid
  • 3-(2,4-Difluorophenyl)propanoic acid

Uniqueness

3-(6-Chloro-2,3-difluorophenyl)propanoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-(6-chloro-2,3-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)

InChI Key

CHYXSKHSQLYXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CCC(=O)O)Cl

Origin of Product

United States

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